11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione
Overview
Description
“11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione” is also known as Deltamedrane . It is an impurity in the synthesis of Fluorometholone , a glucocorticoid; anti-inflammatory .
Molecular Structure Analysis
The molecule consists of 32 Hydrogen atoms, 22 Carbon atoms, and 5 Oxygen atoms . It contains a total of 62 bonds; 30 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 ketones (aliphatic), 3 hydroxyl groups, and 1 primary alcohol .Physical And Chemical Properties Analysis
The molecular weight of “11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione” is determined by the sum of the atomic weights of each constituent element .Scientific Research Applications
Anti-Inflammatory Applications
One of the primary applications of this compound is in the field of anti-inflammatory drugs . In a study, a synthesized compound similar to “11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione” showed significant anti-inflammatory activity when applied topically . This compound showed higher activity in the ear oedema inhibition test compared to prednisolone and triamcinolone .
Topical Steroid Derivatives
The compound has been used in the development of new topical steroid derivatives showing reduced systemic effects . These derivatives are designed to provide the benefits of steroids, such as anti-inflammatory effects, while minimizing potential side effects .
Pharmaceutical Research
This compound is used in pharmaceutical research, particularly in the synthesis of other compounds . It’s an impurity in the synthesis of Fluorometholone, a glucocorticoid .
Chemical Synthesis
The compound is used in chemical synthesis processes . For example, it’s used in the transformation of 17-alpha-hydroxy-6-alpha-methylpregn-4-ene-3,20-dione 17-acetate .
Biological Research
In biological research, this compound is used due to its unique properties. It’s part of a collection of rare and unique chemicals provided for early discovery researchers .
Commercial Availability
The compound is commercially available and can be purchased for research purposes . It’s part of a collection of chemicals available for purchase, which can be used in various research applications .
Mechanism of Action
Target of Action
The primary target of 11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione, also known as 6α-Methyl Hydrocortisone , is the glucocorticoid receptor. This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
Upon binding to the glucocorticoid receptor, 6α-Methyl Hydrocortisone induces a conformational change in the receptor, leading to its activation . The activated receptor then translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . This results in the production of proteins that mediate the anti-inflammatory and immunosuppressive effects of glucocorticoids .
Biochemical Pathways
The activation of the glucocorticoid receptor by 6α-Methyl Hydrocortisone affects several biochemical pathways. For instance, it inhibits the NF-kB pathway, thereby reducing the production of pro-inflammatory cytokines . It also suppresses the AP-1 pathway, which further contributes to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic properties of 6α-Methyl Hydrocortisone are characterized by its absorption, distribution, metabolism, and excretion (ADME). It is predicted to have a density of 1.26±0.1 g/cm3 . It has a melting point of 203-208 °C and a boiling point of 568.2±50.0 °C . It is slightly soluble in acetone, chloroform (very slight, with heating), DMSO, and methanol .
Result of Action
The molecular and cellular effects of 6α-Methyl Hydrocortisone’s action include the suppression of inflammation and immune responses. This is achieved through the inhibition of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . It can also cause apoptosis in breast cancer cells .
Action Environment
The action, efficacy, and stability of 6α-Methyl Hydrocortisone can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Its stability can be affected by light, heat, and humidity . Furthermore, its efficacy can be influenced by the physiological state of the individual, including their health status, age, and genetic factors .
properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLSWNUHFREIQ-PJHHCJLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313722 | |
Record name | 6α-Methylhydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione | |
CAS RN |
1625-39-4 | |
Record name | 6α-Methylhydrocortisone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1625-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11beta,17,21-Trihydroxy-6alpha-methylpregn-4-ene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC19618 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6α-Methylhydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-β,17-α,21-trihydroxy-6-α-methylpregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.ALPHA.-METHYLHYDROCORTISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XQ6AER9QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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